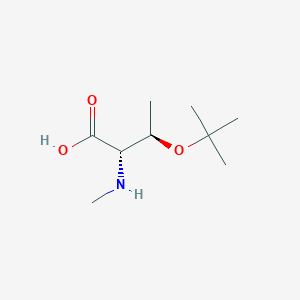

N-Me-Thr(Tbu)-OH

Descripción general

Descripción

N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride, commonly referred to as N-Me-Thr(Tbu)-OH, is a derivative of the amino acid threonine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl ester protecting group on the hydroxyl group of threonine. It is often used in peptide synthesis due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected using tert-butyl esterification. This is achieved by reacting threonine with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Methylation of the Amino Group: The amino group of the protected threonine is methylated using methyl iodide in the presence of a base such as sodium hydride.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale esterification using tert-butyl alcohol and sulfuric acid.

- Methylation using methyl iodide and sodium hydride in a controlled environment.

- Purification and conversion to hydrochloride salt using hydrochloric acid.

Types of Reactions:

Oxidation: N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.

Major Products Formed:

Oxidation: Formation of N-Methyl-Threonine derivatives with oxidized methyl groups.

Reduction: Formation of N-Methyl-Threonine.

Substitution: Formation of threonine derivatives with different protecting groups.

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : N-Methyl-Threonine (tert-Butyl Ester) Hydroxyl is primarily used in SPPS, allowing for the incorporation of N-methylated amino acids into peptides. This modification can enhance the pharmacological properties of peptides by increasing their resistance to proteolytic degradation, thereby improving bioavailability and half-life in vivo .

- Drug Development

- Bioconjugation

- Protein Engineering

- Analytical Chemistry

Case Studies

-

Facile Synthesis Protocol :

A study demonstrated an effective protocol for synthesizing Fmoc-N-Me-AA-OH using 2-chlorotrityl chloride resin, highlighting its utility in developing N-methyl amino acids critical for peptidomimetic drug development . -

Self-Assembled Structures :

Research explored how Fmoc-N-Me-Thr(tBu)-OH influences self-assembly and structural morphology in peptidic materials, which has implications for material science applications . -

Cysteine Peptide Synthesis :

The compound was utilized in synthesizing peptides containing cysteine, which are significant for drug design and biochemical studies, showcasing its versatility in peptide chemistry .

Mecanismo De Acción

The mechanism of action of N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride involves its incorporation into peptides and proteins. The tert-butyl ester group provides stability during synthesis, while the methyl group on the nitrogen atom enhances reactivity. The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

- N-Methyl-Serine (tert-Butyl Ester) Hydrochloride

- N-Methyl-Valine (tert-Butyl Ester) Hydrochloride

- N-Methyl-Leucine (tert-Butyl Ester) Hydrochloride

Comparison:

Uniqueness: N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride is unique due to the presence of both a hydroxyl group and a methyl group, which provides distinct reactivity and stability compared to other amino acid derivatives.

Reactivity: The presence of the hydroxyl group allows for additional functionalization, making it more versatile in peptide synthesis compared to similar compounds.

Actividad Biológica

N-Me-Thr(Tbu)-OH, also known as Fmoc-N-α-methyl-O-tert-butyl-L-threonine, is a modified amino acid that plays a significant role in peptide synthesis and has various biological implications. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

1. Overview of this compound

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The N-methylation of threonine enhances the stability and bioavailability of peptides by making them more resistant to enzymatic degradation. This modification can lead to improved pharmacological properties, making it an attractive candidate for therapeutic applications.

2. Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Solid-Phase Synthesis : This method involves the use of a resin to facilitate the stepwise addition of amino acids to form peptides. Recent advancements have introduced the use of 2-chlorotrityl chloride (2-CTC) resin for improved efficiency in synthesizing N-methylated amino acids .

- Alkylation Techniques : Two common alkylation methods include the use of dimethyl sulfate or methyl iodide. These methods allow for the introduction of the methyl group at the nitrogen atom effectively .

3. Biological Activity

The biological activity of this compound is linked to its incorporation into peptides. Key points include:

- Enhanced Stability : The N-methylation reduces susceptibility to proteolytic enzymes, potentially increasing the half-life and bioavailability of peptides in vivo.

- Therapeutic Potential : Modified peptides containing this compound may exhibit unique interactions with biological receptors, which could be leveraged for therapeutic purposes.

Table 1: Comparison of Biological Activity Among Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-N-Methyl-Alanine-OH | Simple N-methylation without bulky side chains | Less steric hindrance than threonine derivative |

| Fmoc-N-Methyl-Leucine-OH | Larger side chain compared to threonine | Enhanced hydrophobic interactions |

| Fmoc-N-Methyl-Serine-OH | Hydroxyl group present but no tert-butyl | More polar than threonine derivative |

| Fmoc-N-Me-Thr(tBu)-OH | Combination of steric hindrance and stability | Particularly useful in peptide synthesis |

4. Case Studies and Research Findings

Recent studies have highlighted the importance of N-methylation in amino acids and peptides:

- A study demonstrated that peptides synthesized with N-methylated residues showed increased resistance to enzymatic degradation, leading to prolonged activity in biological systems .

- Another investigation focused on the synthesis protocols for N-methylated amino acids like this compound, emphasizing its utility in generating libraries of modified peptides for biological screening .

5. Conclusion

This compound serves as a crucial building block in peptide synthesis with significant implications for drug development and therapeutic applications. Its ability to enhance peptide stability and bioavailability makes it a valuable compound in research settings.

Análisis De Reacciones Químicas

Peptide Coupling Reactions

N-Me-Thr(tBu)-OH participates in peptide bond formation via carbodiimide-mediated coupling:

- Activation : The carboxyl group is activated using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

- Coupling Mechanism :

- Efficiency : Coupling yields exceed 90% under optimized conditions (DMF solvent, 1 hr reaction time) .

Deprotection Reactions

- Fmoc Removal : Achieved with 20% piperidine in DMF (5 min × 2) .

- tBu Group Removal : Requires strong acids like TFA (95% for 2 hr) .

- Stability : The N-methyl group remains intact under standard deprotection conditions, ensuring backbone stability .

Stability and Competing Reactions

- Steric Effects : The bulky tert-butyl group reduces nucleophilicity, minimizing undesired side reactions (e.g., racemization) .

- Oxidative Stability : Resistant to oxidation under ambient conditions due to tert-butyl protection of the hydroxyl group .

Key Data Tables

Table 1: Synthetic Routes for this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Resin Loading | 2-CTC resin, DCM, DIPEA | Carboxylic acid protection |

| Fmoc Deprotection | 20% Piperidine/DMF | Free α-amino group |

| o-NBS Protection | o-NBS-Cl, DIPEA, NMP | Sulfonamide formation |

| Methylation | Dimethyl sulfate/DBU or Methyl iodide/DBU | N-Methylation (85–88% yield) |

| Cleavage | 1% TFA/DCM | Final product isolation |

Table 2: Coupling Efficiency with Common Reagents

| Coupling Reagent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| HBTU | DMF | 1 | 92 |

| HATU | DMF | 1 | 94 |

| DCC/HOBt | DCM | 2 | 85 |

Propiedades

IUPAC Name |

(2S,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXQLWFONOUGLB-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426648 | |

| Record name | O-tert-Butyl-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-72-1 | |

| Record name | O-tert-Butyl-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis strategy presented in the paper?

A2: The researchers developed a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during synthesis []. This strategy allows for the efficient synthesis and purification of Fmoc-N-Me-Thr(tBu)-OH. The use of 2-CTC is highlighted as a cost-effective alternative compared to other protecting groups. Additionally, the researchers investigated two different alkylation methods for the N-methylation step, providing flexibility in the synthesis protocol [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.